(2S,3R)-2-Ethyloxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-2-ethyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFPHAYXNXEFW-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethyloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Ethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-2-Ethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing chiral drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Ethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Alkyl Chain Length and Functional Groups
(a) Ethyl vs. Octyl/Tridecyl Substituents
- (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 1234694-22-4) features a longer octyl chain at position 2 and additional 4-methylene and 5-oxo groups . The 5-oxo group introduces a ketone, which may participate in hydrogen bonding or redox reactions absent in the target compound.
- (2S,3R)-4-Methylene-5-oxo-2-tridecyl-tetrahydrofuran-3-carboxylic acid (CAS: 493-46-9) further extends the alkyl chain to tridecyl, drastically increasing hydrophobicity and likely reducing aqueous solubility . Such derivatives are candidates for surfactant or lipid-based applications.
(b) Aromatic vs. Aliphatic Substituents
- This aromaticity could improve binding to hydrophobic enzyme pockets, contrasting with the flexible ethyl group in the target compound.
Stereochemical Variations
- rac-(2R,3S)-3-Ethyloxolane-2-carboxylic Acid (CAS: 1969287-91-9) shares the ethyl substituent but differs in stereochemistry (2R,3S vs. 2S,3R). Such enantiomeric differences can lead to divergent biological activities, as seen in glycosidase inhibitors like DMDP analogs .
- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid (a pyrrolidine derivative) demonstrates how additional hydroxyl groups and stereochemistry (e.g., 3,4-dihydroxy) enable hydrogen-bond networks critical for glycosidase inhibition . The target compound lacks these polar groups, limiting similar enzymatic interactions.
Heterocyclic Modifications
Physicochemical and Functional Implications
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| (2S,3R)-2-Ethyloxolane-3-carboxylic acid | Ethyl group, (2S,3R) configuration, no oxygen substituents | Intermediate for chiral synthesis |
| (2S,3R)-4-Methylene-2-octyl-5-oxo analog | Octyl chain, 4-methylene, 5-oxo groups | Surfactants, lipid-based drug delivery |
| (2R,3R)-3-Phenyl analog | Aromatic phenyl group | Enzyme inhibitors, hydrophobic probes |
| rac-(2R,3S)-3-Ethyl analog | Racemic mixture, 2R,3S configuration | Comparative stereochemical studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
